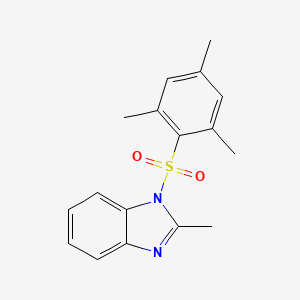
Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, also known as DMTC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMTC belongs to the class of carbamate derivatives, which are widely used as insecticides and herbicides. In recent years, DMTC has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research on related compounds indicates potential antitumor properties. For example, compounds like "R17934-NSC 238159," with structural similarities, have been active against various experimental tumors such as lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B16, and Lewis Lung carcinoma. These findings highlight the significance of such compounds in cancer research, pointing to their potential therapeutic applications (G. Atassi & H. Tagnon, 1975).
Herbicidal Activity
Compounds structurally related to "Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate" have been investigated for their herbicidal activity. For instance, analogs such as 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates have been synthesized and shown to have phytotoxic effects on the seed germination and seedling growth of various plants, suggesting their potential use in agricultural applications as herbicides (C. Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).
Chiral Stationary Phases in Chromatography
Derivatives of similar compounds, particularly carbamate derivatives of cellulose and amylose, have been developed as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are utilized for the enantioseparation of chiral compounds, a critical process in pharmaceutical research to separate enantiomers of drug candidates. The development and application of such CSPs demonstrate the importance of structural modifications in enhancing chiral recognition and separation efficiency (B. Chankvetadze, E. Yashima, & Y. Okamoto, 1994).
Eigenschaften
IUPAC Name |
methyl N-[2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-7-8(2)25-15(12(7)14(22)20-16(23)24-3)19-13(21)10-6-9(17)4-5-11(10)18/h4-6H,1-3H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFGSULNWEHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)


![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)




![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)


